

Physicochemical properties of L-Aspartyl-L-lysine

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Compound of Interest

Compound Name: Asp-Lys

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An In-depth Technical Guide on the Physicochemical Properties of L-Aspartyl-L-lysine

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide L-Aspartyl-L-lysine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological and chemical processes.

Core Physicochemical Properties

L-Aspartyl-L-lysine is a dipeptide composed of L-aspartic acid and L-lysine joined by a peptide bond.^[1] Its structure contains multiple functional groups, including amino and carboxylic acid moieties, which contribute to its hydrophilic nature.^[1] The compound is generally stable under physiological pH conditions.^[1]

General Properties

The fundamental identifiers and properties of L-Aspartyl-L-lysine are summarized below.

| Property | Value | Source |
|-------------------|---|--------|
| Common Name | Aspartyllysine | [1] |
| Synonyms | L-aspartyl-L-lysine, Asp-Lys, DK dipeptide | [1] |
| CAS Number | 5891-51-0 | |
| Molecular Formula | C ₁₀ H ₁₉ N ₃ O ₅ | |
| Molecular Weight | 261.28 g/mol | |
| IUPAC Name | (2S)-6-amino-2-[(2S)-2-amino-3-carboxypropanamido]hexanoic acid | |
| InChI Key | OAMLVOVXNKILLQ-BQBZGAKWSA-N | |
| Appearance | White powder, Solid | |
| Odor | Odorless or slightly odorous | |

Solubility and Partition Coefficient

The dipeptide's polarity significantly influences its solubility.

| Property | Description | Source |
|--------------------------------|--|--------|
| Solubility in Water | Soluble, slightly soluble | |
| Solubility in Organic Solvents | Insoluble in ethanol and ether | |
| LogP (Computed) | -6.6 | |
| Hygroscopicity | Strong hygroscopicity, easily absorbs moisture | |

Acid-Base Properties

The pKa values of the ionizable groups determine the charge of the molecule at a given pH. The values for the constituent amino acids are provided as a reference.

| Group | pKa Value (Constituent Amino Acid) | Source |
|--|------------------------------------|--------|
| α -carboxyl (Aspartic Acid) | 1.88 - 1.99 | |
| α -amino (Aspartic Acid) | 9.60 - 9.90 | |
| Side Chain Carboxyl (Aspartic Acid) | 3.65 - 3.90 | |
| α -carboxyl (Lysine) | 2.16 - 2.18 | |
| α -amino (Lysine) | 8.95 - 9.06 | |
| Side Chain Amino (Lysine) | 10.53 - 10.54 | |
| Isoelectric Point (pI) - Aspartic Acid | 2.77 - 2.98 | |
| Isoelectric Point (pI) - Lysine | 9.47 - 9.74 | |

Experimental Protocols

Synthesis Methodologies

The synthesis of L-Aspartyl-L-lysine can be achieved through several established methods in both laboratory and industrial settings.

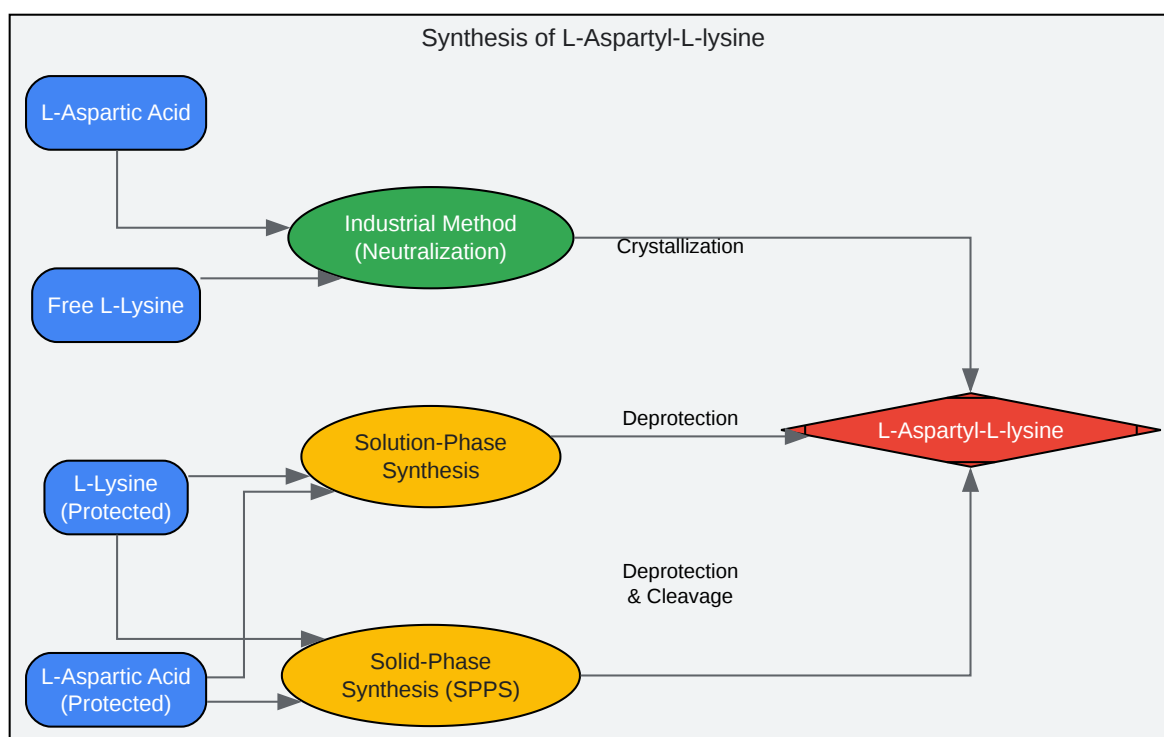
A. Laboratory Synthesis

- **Solid-Phase Peptide Synthesis (SPPS):** This is a common method for peptide synthesis. The protocol involves anchoring one of the amino acids (e.g., L-lysine with protected functional groups) to a solid resin support. The second amino acid (L-aspartic acid, also protected) is then activated using a coupling agent like dicyclohexylcarbodiimide (DCC) and reacted with the resin-bound amino acid. The process involves sequential steps of deprotection and coupling, followed by cleavage from the resin and final deprotection to yield the dipeptide.

- **Solution-Phase Synthesis:** This classical approach involves reacting the protected L-aspartic acid and L-lysine derivatives in a suitable organic solvent. The process requires careful protection of the reactive side chains and non-reacting termini to prevent side reactions. After the peptide bond is formed, a deprotection step is carried out to yield the final product.

B. Industrial Production

- A common large-scale method involves the direct neutralization of free L-lysine (often derived from L-lysine hydrochloride) with an equimolar amount of L-aspartic acid in an aqueous solution. The resulting solution is then concentrated, leading to the crystallization of L-Aspartyl-L-lysine, which is subsequently separated and dried. This method is particularly useful for producing the dipeptide as a nutritional supplement.



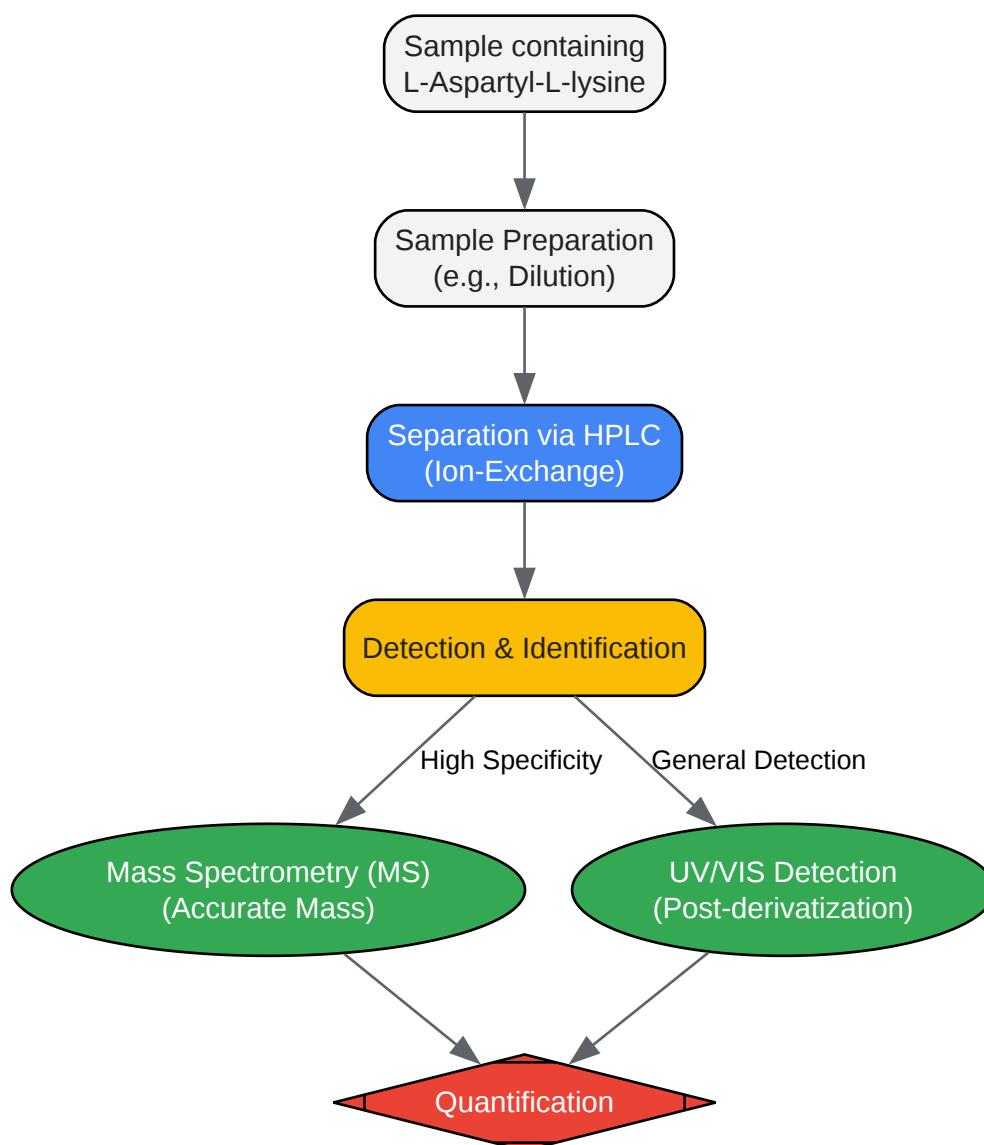
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Diagram 1: Methodologies for the synthesis of L-Aspartyl-L-lysine.

Analytical and Purification Techniques

Several analytical methods are employed for the identification, quantification, and purification of L-Aspartyl-L-lysine.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a primary technique used to separate the dipeptide from its constituent amino acids or other impurities. Ion-exchange chromatography (IEC) is a specific mode of HPLC that separates molecules based on their net charge and is well-suited for amino acids and peptides.
- **Mass Spectrometry (MS):** Often coupled with liquid chromatography (LC-MS), mass spectrometry provides highly accurate mass determination, confirming the identity of L-Aspartyl-L-lysine and enabling its quantification.
- **Colorimetric Assays:** These assays can be used for the detection of specific functional groups present in the dipeptide, offering a simpler but less specific method of detection.
- **Purification:** Following synthesis or extraction, purification is typically achieved through crystallization, as described in the industrial production method. For higher purity standards, chromatographic techniques like ion-exchange chromatography are employed to isolate the dipeptide.



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Diagram 2: General analytical workflow for L-Aspartyl-L-lysine.

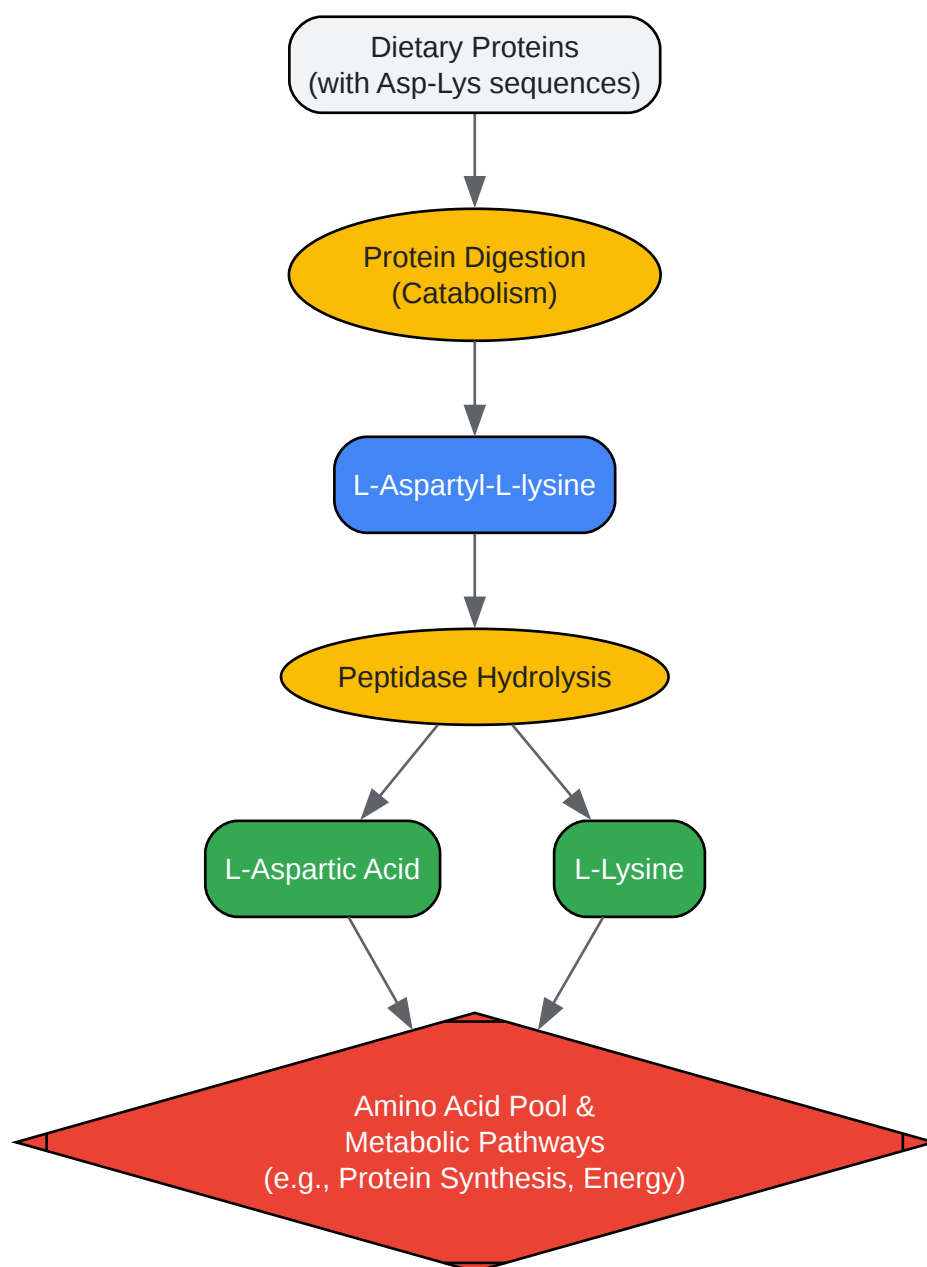
Biological and Metabolic Context

L-Aspartyl-L-lysine is a naturally occurring dipeptide that plays a role in protein metabolism.

Formation and Degradation

- **Protein Digestion:** The dipeptide is formed during the catabolism (digestion) of dietary proteins that contain adjacent aspartic acid and lysine residues.

- **Amino Acid Metabolism:** Once formed and absorbed, L-Aspartyl-L-lysine can be hydrolyzed by peptidases back into its constituent amino acids, L-aspartic acid and L-lysine. These free amino acids then enter the body's amino acid pool and can be utilized for various metabolic functions, including new protein synthesis or energy production.
- **Crosslink Formation:** In the context of food processing, aspartyl-lysine crosslinks can form, which may impact the digestibility and overall nutritional value of the protein.



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Diagram 3: Metabolic pathway involving L-Aspartyl-L-lysine.

Research Applications

Due to its defined structure and biological relevance, L-Aspartyl-L-lysine serves as a valuable tool in biomedical research:

- It is used as a model compound for studying the formation and hydrolysis of peptide bonds.
- It is employed in studies related to protein catabolism and amino acid utilization.
- Its potential physiological effects make it relevant for investigations into cell signaling pathways.

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References

- 1. Aspartyllysine (5891-51-0) for sale [vulcanchem.com]
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